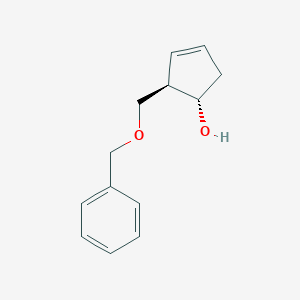

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Description

Properties

IUPAC Name |

(1S,2R)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACMQXMZXZTKIV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C1O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]([C@H]1O)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450876 | |

| Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110567-21-0 | |

| Record name | (1S,2R)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key chiral intermediate in the production of various carbocyclic nucleoside analogues, most notably the antiviral drug Entecavir.[1] This document details a robust and widely utilized synthetic pathway, presents quantitative data in a clear, tabular format, includes detailed experimental protocols, and provides visualizations of the synthetic workflow.

Introduction

This compound is a valuable building block in asymmetric synthesis due to its specific stereochemistry and versatile functional groups. Its primary significance lies in its role as a precursor to Entecavir, a potent medication for the treatment of hepatitis B virus (HBV) infection. The precise spatial arrangement of the hydroxyl and benzyloxymethyl groups on the cyclopentene ring is crucial for the biological activity of the final therapeutic agent. This guide focuses on a well-established synthetic route commencing from cyclopentadiene, which offers an efficient and scalable approach to this important molecule.

Core Synthesis Pathway

The most common and efficient synthesis of this compound involves a multi-step process starting from readily available cyclopentadiene. The key steps include the formation of a racemic cyclopentenol derivative, followed by an enzymatic kinetic resolution to isolate the desired enantiomer.

A logical diagram of the synthesis pathway is presented below:

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee (%) |

| 1 | 5-(Benzyloxymethyl)cyclopentadiene | Cyclopentadiene | Sodium hydride, Benzyl chloromethyl ether | THF | 0 to rt | 12 | ~75 | N/A |

| 2 | Racemic cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol | 5-(Benzyloxymethyl)cyclopentadiene | 9-BBN, H₂O₂, NaOH | THF | 0 to rt | 16 | ~85 | N/A |

| 3 | (1R,2S)-2-(Benzyloxymethyl)-1-acetoxy-3-cyclopentene & this compound | Racemic cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol | Lipase PS (from Pseudomonas cepacia), Vinyl acetate | Acetonitrile | rt | 24 | ~45 (acetate), ~45 (alcohol) | >99 (ee of alcohol) |

| 4 | This compound | (1R,2S)-2-(Benzyloxymethyl)-1-acetoxy-3-cyclopentene | Potassium carbonate | Methanol | rt | 2 | ~95 | >99 |

Experimental Protocols

Step 1: Synthesis of 5-(Benzyloxymethyl)cyclopentadiene

Workflow Diagram:

Figure 2: Experimental workflow for the synthesis of 5-(Benzyloxymethyl)cyclopentadiene.

Methodology:

-

A suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere.

-

Freshly cracked cyclopentadiene (1.0 equivalent) is added dropwise to the suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The mixture is cooled back to 0 °C, and benzyl chloromethyl ether (1.05 equivalents) is added dropwise.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to afford 5-(benzyloxymethyl)cyclopentadiene as a colorless oil.

Step 2: Synthesis of Racemic cis-2-(Benzyloxymethyl)cyclopent-3-en-1-ol

Methodology:

-

To a solution of 5-(benzyloxymethyl)cyclopentadiene (1.0 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere is added a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (1.1 equivalents) dropwise.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield racemic cis-2-(benzyloxymethyl)cyclopent-3-en-1-ol as a colorless oil.

Step 3: Enzymatic Kinetic Resolution

Workflow Diagram:

Figure 3: Experimental workflow for the enzymatic kinetic resolution.

Methodology:

-

To a solution of racemic cis-2-(benzyloxymethyl)cyclopent-3-en-1-ol (1.0 equivalent) in acetonitrile is added Lipase PS from Pseudomonas cepacia (typically 10-20% by weight of the substrate).

-

Vinyl acetate (0.6 equivalents) is added, and the suspension is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached (typically 24 hours).

-

The enzyme is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The resulting mixture of (1R,2S)-2-(benzyloxymethyl)-1-acetoxy-3-cyclopentene and the unreacted this compound is separated by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Step 4: Hydrolysis of the Acetate (Optional, for recovery of the other enantiomer)

Methodology:

-

The separated (1R,2S)-2-(benzyloxymethyl)-1-acetoxy-3-cyclopentene is dissolved in methanol.

-

Potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (1R,2S)-2-(benzyloxymethyl)-1-hydroxy-3-cyclopentene.

Characterization Data

For this compound:

| Analysis | Result |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38-7.25 (m, 5H), 5.85 (m, 1H), 5.75 (m, 1H), 4.55 (s, 2H), 4.40 (m, 1H), 3.55 (dd, J = 9.2, 4.8 Hz, 1H), 3.45 (dd, J = 9.2, 6.8 Hz, 1H), 2.80 (m, 1H), 2.60 (m, 1H), 1.80 (br s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 138.5, 134.2, 129.8, 128.4, 127.7, 127.6, 77.8, 73.2, 72.1, 51.5, 36.4 |

| Mass Spec (ESI) | m/z 205.1223 [M+H]⁺ |

| Optical Rotation | [α]²⁰D -85.0 (c 1.0, CHCl₃) |

| Appearance | Colorless oil |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of enantiomerically pure this compound. The key to achieving high enantiopurity is the enzymatic kinetic resolution step, which effectively separates the racemic mixture. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the production of this critical chiral intermediate for the synthesis of important therapeutic agents.

References

An In-depth Guide to (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Key Chiral Intermediate in Antiviral Drug Synthesis

Introduction

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a chiral cyclopentenol derivative, holds significant importance in the field of medicinal chemistry as a crucial building block in the synthesis of potent antiviral therapeutics. Its primary claim to fame lies in its role as a key intermediate in the industrial-scale production of Entecavir, a frontline medication for the treatment of chronic hepatitis B virus (HBV) infection. The precise stereochemistry of this intermediate is paramount, as it dictates the biological activity of the final drug molecule. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this vital compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery and development of this compound are intrinsically linked to the pioneering work on the antiviral agent Entecavir by Bristol-Myers Squibb. Initial patents filed in the late 1980s and early 1990s laid the groundwork for the synthesis of a new class of carbocyclic nucleoside analogues with potent anti-HBV activity. A significant breakthrough was detailed in a 1997 publication in Bioorganic & Medicinal Chemistry Letters, which outlined an efficient and stereoselective synthesis of Entecavir, highlighting the central role of this specific cyclopentene intermediate. This work established a robust synthetic pathway that has been the foundation for numerous subsequent process improvements and alternative synthetic strategies.

Synthetic Pathways and Methodologies

The predominant and historically significant route to this compound involves a two-step process commencing with the alkylation of a cyclopentadienyl anion, followed by a highly stereoselective reduction of the resulting enone.

Key Synthetic Steps:

-

Alkylation of Sodium Cyclopentadienide: The synthesis begins with the reaction of sodium cyclopentadienide with benzyl chloromethyl ether (BnOCH₂Cl). This step forms 5-(benzyloxymethyl)cyclopenta-1,3-diene.

-

Formation of the Enone Intermediate: The substituted cyclopentadiene is then typically subjected to oxidation or rearrangement to yield the racemic α,β-unsaturated ketone, 2-(benzyloxymethyl)cyclopent-2-en-1-one.

-

Asymmetric Reduction: The crucial step for establishing the desired (1S,2R) stereochemistry is the asymmetric reduction of the enone intermediate. This is most effectively achieved using a chiral reducing agent. A well-established method employs a borane reagent derived from α-pinene, which delivers the hydride selectively to one face of the prochiral ketone.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic pathway to this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the synthesis of this compound, based on established literature procedures.

1. Preparation of 2-(Benzyloxymethyl)cyclopent-2-en-1-one

-

Materials: Sodium hydride (60% dispersion in mineral oil), freshly cracked cyclopentadiene, benzyl chloromethyl ether, tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

A suspension of sodium hydride in anhydrous THF is cooled to 0 °C under an inert atmosphere.

-

Freshly distilled cyclopentadiene is added dropwise, and the mixture is stirred until hydrogen evolution ceases.

-

Benzyl chloromethyl ether is then added slowly to the solution of sodium cyclopentadienide, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude 5-(benzyloxymethyl)cyclopenta-1,3-diene is then subjected to oxidative rearrangement (e.g., using m-CPBA followed by acid-catalyzed rearrangement, or other established methods) to yield the racemic enone.

-

Purification is typically achieved by flash column chromatography on silica gel.

-

2. Asymmetric Reduction to this compound

-

Materials: 2-(Benzyloxymethyl)cyclopent-2-en-1-one, (+)-B-chlorodiisopinocampheylborane ((+)-DIP-Chloride™) or a similar chiral borane reagent, anhydrous tetrahydrofuran (THF), methanol, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure:

-

A solution of 2-(benzyloxymethyl)cyclopent-2-en-1-one in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of the chiral borane reagent (e.g., (+)-DIP-Chloride™) in THF is added dropwise, and the reaction mixture is stirred at this temperature for several hours.

-

The reaction is quenched by the slow addition of methanol.

-

The mixture is allowed to warm to room temperature and then partitioned between diethyl ether and saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the title compound as a colorless oil.

-

Quantitative Data and Characterization

The following table summarizes typical quantitative data for the synthesis and key characterization parameters for this compound.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Appearance | Colorless to pale yellow oil |

| Yield (Asymmetric Reduction) | Typically 75-85% |

| Enantiomeric Excess (ee) | >98% |

| Specific Rotation ([\alpha]²⁵_D) | +137.4° (c = 1 in pyridine) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.39-7.27 (m, 5H), 5.95-5.92 (m, 1H), 5.85-5.82 (m, 1H), 4.54 (s, 2H), 4.49-4.46 (m, 1H), 3.60 (dd, J=10.0, 4.8 Hz, 1H), 3.45 (dd, J=10.0, 6.8 Hz, 1H), 2.85-2.78 (m, 1H), 2.55-2.48 (m, 1H), 1.65-1.58 (m, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 138.4, 134.8, 131.2, 128.4, 127.7, 127.6, 78.1, 73.1, 70.2, 52.6, 33.1 |

Role in Entecavir Synthesis

This compound serves as a versatile precursor for the elaboration of the complex carbocyclic core of Entecavir. The subsequent synthetic steps typically involve epoxidation of the double bond, protection of the hydroxyl groups, nucleophilic opening of the epoxide, and introduction of the guanine base, ultimately leading to the final active pharmaceutical ingredient.

The logical progression from the chiral intermediate to Entecavir is depicted below:

Caption: Key transformations from the chiral intermediate to Entecavir.

Conclusion

This compound is a testament to the power of asymmetric synthesis in the development of modern pharmaceuticals. Its efficient and stereoselective preparation was a critical enabling step in making Entecavir widely available for the treatment of chronic hepatitis B. The synthetic routes and methodologies detailed in this guide underscore the elegance and practicality of modern organic chemistry in addressing significant global health challenges. For researchers in drug development, a thorough understanding of the synthesis and handling of such key intermediates is indispensable for the innovation of new and improved therapeutic agents.

basic chemical properties of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological relevance of the chiral building block, (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. This compound is a critical intermediate in the synthesis of antiviral therapeutics, most notably Entecavir.

Core Chemical Properties

This compound is a pale yellow oil under standard conditions. Its chemical and physical properties are summarized in the table below, providing a foundational dataset for its use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 110567-21-0 | [1] |

| Molecular Formula | C₁₃H₁₆O₂ | [2][3] |

| Molecular Weight | 204.26 g/mol | [2][3] |

| Appearance | Pale Yellow Oil | |

| Boiling Point | 318.9 °C at 760 mmHg | |

| Density | 1.112 g/cm³ | |

| Flash Point | 135.5 °C | |

| Purity | ≥98% | [4] |

Experimental Protocols

The synthesis of this compound is a key step in the total synthesis of Entecavir. The following is a representative experimental protocol for its preparation, derived from synthetic strategies reported in the literature.

Enantioselective Synthesis of (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol

This synthesis involves the asymmetric reduction of a cyclopentenone precursor.

Materials:

-

2-((Benzyloxy)methyl)cyclopent-2-en-1-one

-

(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

-

Tetrahydrofuran (THF), anhydrous

-

Diethylether

-

Sodium bicarbonate, saturated solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

A solution of 2-((benzyloxy)methyl)cyclopent-2-en-1-one (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

A solution of (-)-B-Chlorodiisopinocampheylborane (1.2 eq) in anhydrous THF is added dropwise to the cooled solution of the enone.

-

The reaction mixture is stirred at -78 °C for 4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of diethylether, followed by a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature and stirred for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Characterization Data: While specific spectral data for the title compound is not readily available in the public domain, analysis of closely related structures suggests the following expected signals:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.3-7.4 (m, 5H, Ar-H), 5.8-6.0 (m, 2H, CH=CH), 4.5-4.6 (m, 3H, Ar-CH₂ and CH-OH), 3.5-3.7 (m, 2H, CH₂-OBn), 2.5-2.8 (m, 1H, allylic CH), 2.0-2.2 (m, 1H, allylic CH), 1.5-1.7 (m, 1H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~138 (Ar-C), 130-135 (CH=CH), 127-129 (Ar-CH), 75-80 (CH-OH), 70-73 (Ar-CH₂ and CH₂-OBn), 40-45 (allylic CH), 30-35 (CH₂).

-

IR (thin film): ν ~3400 (br, O-H), 3030, 2920, 2850 (C-H), 1650 (C=C), 1100 (C-O) cm⁻¹.

Role in Drug Development and Signaling Pathways

This compound is a crucial chiral intermediate for the synthesis of Entecavir, a potent antiviral drug used for the treatment of Hepatitis B virus (HBV) infection. The specific stereochemistry of this intermediate is essential for the biological activity of the final drug molecule.

Entecavir is a guanosine nucleoside analogue that, once phosphorylated to its active triphosphate form within the cell, acts as a competitive inhibitor of the HBV DNA polymerase. This inhibition disrupts the viral replication cycle at three key stages: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.

Below is a diagram illustrating the mechanism of action of Entecavir.

Caption: Mechanism of Entecavir in inhibiting HBV DNA polymerase.

The synthetic pathway to Entecavir, starting from a suitable chiral precursor, highlights the importance of stereocontrolled reactions to install the required functionalities on the cyclopentene ring. The workflow diagram below illustrates a generalized synthetic approach where this compound is a key intermediate.

Caption: Generalized synthetic workflow for Entecavir via the key intermediate.

References

- 1. Optimized synthetic process for the key intermediate of entecavir [journal.buct.edu.cn]

- 2. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]

- 3. Anti-hepatitis B drug entecavir intermediate and synthesis thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene IUPAC name and structure

An In-Depth Technical Guide to (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

Introduction

This compound is a key chiral intermediate used in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a building block for the antiviral drug Entecavir, which is used in the treatment of Hepatitis B infections[1]. This guide provides a detailed overview of its chemical identity, properties, and structure for researchers, scientists, and professionals in drug development.

IUPAC Name, Synonyms, and Structure

The nomenclature and structural representation are fundamental to understanding the chemistry of this compound.

IUPAC Name: The formally accepted IUPAC name for this compound is (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol . The name used in the topic, this compound, is also widely employed.

Synonyms: This intermediate is known by several other names in literature and commercial listings, including:

-

(1S,2R)-2-[(Benzyloxy)methyl]-3-cyclopentenol[2]

Chemical Structure: The molecule consists of a five-membered cyclopentene ring containing a double bond. A hydroxyl (-OH) group is attached at the first carbon (C1), and a benzyloxymethyl group (-CH₂OCH₂Ph) is attached at the second carbon (C2). The stereochemistry is fixed, with the hydroxyl group in the S configuration and the benzyloxymethyl group in the R configuration, which is crucial for its specific use in pharmaceutical synthesis.

Caption: 2D representation of this compound.

Chemical and Physical Properties

The physical and chemical data for this compound are summarized below. These properties are essential for handling, storage, and use in synthetic procedures.

| Property | Value | Reference(s) |

| CAS Number | 110567-21-0 | [1][2][3][5] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3][5] |

| Molecular Weight | 204.26 g/mol | [1][2][3][5] |

| Appearance | Pale Yellow Oil | [3][4] |

| Boiling Point | 318.9°C at 760 mmHg | [2][3] |

| Density | 1.112 g/cm³ | [2][3] |

| MDL Number | MFCD09263486 | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate | [2] |

| Storage Conditions | Store at room temperature or -20°C Freezer | [2][6] |

| HS Code | 2909499000 | [3][4] |

Role in Synthesis

Application as a Pharmaceutical Intermediate: this compound is not typically used as a final product but rather as a critical intermediate in multi-step synthetic pathways.[3][4] Its most prominent application is in the total synthesis of Entecavir, a potent and selective guanosine analogue that inhibits the replication of the Hepatitis B virus (HBV).

The specific stereochemistry of the hydroxyl and benzyloxymethyl groups on the cyclopentene core is essential for constructing the final complex structure of Entecavir with the correct biological activity.

Experimental Protocol Context: Detailed, step-by-step experimental protocols for the synthesis of this intermediate are typically found within proprietary process chemistry documents or in specialized academic literature and patents focused on the synthesis of Entecavir. The general workflow involves creating the chiral cyclopentene ring and installing the functional groups with the correct stereochemistry. This process is a subject of organic and pharmaceutical intermediate synthesis.[3][4]

The logical workflow for its use can be visualized as a key step in a larger synthetic plan.

Caption: Simplified workflow showing the role of the intermediate in Entecavir synthesis.

References

- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]

- 2. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [amp.chemicalbook.com]

- 3. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 5. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene synthesis - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

Spectroscopic and Synthetic Profile of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Key Antiviral Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chiral building blocks is paramount. This technical guide provides an in-depth overview of the spectroscopic data and an experimental protocol for the synthesis of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a crucial intermediate in the synthesis of the potent antiviral drug Entecavir.

This cyclopentene derivative, with its defined stereochemistry, serves as a foundational scaffold for the construction of complex carbocyclic nucleoside analogues. Accurate and detailed characterization of this intermediate is essential for ensuring the purity, quality, and efficacy of the final active pharmaceutical ingredient.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.25-7.40 | m | - | C₆H₅ |

| 5.80-6.00 | m | - | CH=CH | |

| 4.50-4.60 | m | - | CH-OH | |

| 4.40-4.50 | s | - | O-CH₂-Ph | |

| 3.40-3.60 | m | - | CH-CH₂OBn | |

| 3.20-3.40 | m | - | CH₂-OBn | |

| 2.50-2.70 | m | - | CH₂ (cyclopentene) | |

| 1.50-1.70 | m | - | CH₂ (cyclopentene) | |

| ¹³C | ~138 | s | - | C (aromatic, quat.) |

| ~130-135 | d | - | CH=CH | |

| ~128 | d | - | CH (aromatic) | |

| ~127 | d | - | CH (aromatic) | |

| ~75-80 | d | - | CH-OH | |

| ~72-75 | t | - | O-CH₂-Ph | |

| ~70-73 | t | - | CH₂-OBn | |

| ~50-55 | d | - | CH-CH₂OBn | |

| ~35-40 | t | - | CH₂ (cyclopentene) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

| Technique | Characteristic Peaks/Values | Interpretation |

| IR | ~3400 cm⁻¹ (broad) | O-H stretch (alcohol) |

| ~3030 cm⁻¹ | C-H stretch (aromatic, vinyl) | |

| ~2850-2950 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1650 cm⁻¹ | C=C stretch (alkene) | |

| ~1100 cm⁻¹ | C-O stretch (ether, alcohol) | |

| MS (ESI+) | m/z 205.1223 [M+H]⁺ | Molecular Ion |

| m/z 227.1043 [M+Na]⁺ | Sodium Adduct |

Experimental Protocol: Synthesis from D-Ribose

The synthesis of this compound is often accomplished via a multi-step sequence starting from the readily available chiral precursor, D-ribose. This approach ensures the correct stereochemistry at the key chiral centers.

Materials:

-

D-Ribose

-

Acetone

-

Sulfuric acid

-

Benzyl bromide

-

Sodium hydride

-

Diisobutylaluminium hydride (DIBAL-H)

-

Vinylmagnesium bromide

-

Grubbs' catalyst (first or second generation)

-

Solvents (e.g., THF, DCM, Methanol)

-

Standard laboratory glassware and purification apparatus (chromatography)

Methodology:

-

Protection of D-Ribose: D-ribose is first protected as its 2,3-O-isopropylidene derivative by reacting it with acetone in the presence of a catalytic amount of sulfuric acid.

-

Benzylation: The primary hydroxyl group at the 5-position is then benzylated using benzyl bromide and a strong base like sodium hydride in an appropriate solvent such as THF.

-

Lactone Formation and Reduction: The protected ribose derivative is oxidized to the corresponding lactone, which is subsequently reduced with a reducing agent like DIBAL-H to afford the corresponding lactol.

-

Wittig Olefination: The lactol is then subjected to a Wittig reaction with a suitable phosphorus ylide to introduce a vinyl group, forming a diene precursor.

-

Ring-Closing Metathesis (RCM): The crucial cyclopentene ring is formed via an RCM reaction using a Grubbs' catalyst. This step is pivotal in establishing the five-membered ring structure.

-

Deprotection and Purification: Finally, any remaining protecting groups are selectively removed to yield the target compound, this compound. The crude product is then purified using column chromatography on silica gel.

Visualizing the Synthetic and Analytical Workflow

To better illustrate the logical flow of the synthesis and subsequent analysis, the following diagrams are provided.

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene and its Active Antiviral Form, Entecavir

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial chiral intermediate in the synthesis of Entecavir, a potent and selective antiviral agent against the Hepatitis B virus (HBV). While the intermediate itself is not pharmacologically active, its structure is fundamental to the therapeutic efficacy of Entecavir. This technical guide delineates the mechanism of action of Entecavir, a carbocyclic nucleoside analog of 2'-deoxyguanosine. The guide will cover its intracellular activation, its targeted inhibition of HBV DNA polymerase, and the wealth of quantitative data from preclinical and clinical investigations that underscore its therapeutic value. Detailed experimental protocols and visual pathway diagrams are provided to offer a comprehensive understanding for research and development professionals.

Introduction: From Intermediate to Active Pharmaceutical Ingredient

This compound serves as a key building block in the asymmetric synthesis of Entecavir. Its specific stereochemistry is essential for the final drug's ability to be recognized and processed by cellular and viral enzymes. Entecavir is a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antivirals.[1] Its primary therapeutic application is in the management of chronic HBV infection.[1] Unlike natural nucleosides, Entecavir's carbocyclic structure, where a cyclopentyl ring replaces the sugar moiety, confers stability against degradation by phosphorylases, contributing to its favorable pharmacokinetic profile.

The Core Mechanism of Action: Inhibition of HBV Replication

The antiviral activity of Entecavir is not direct but requires intracellular activation through phosphorylation. Once administered, Entecavir is taken up by host cells and is converted by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[2][3] This active metabolite has an intracellular half-life of approximately 15 hours.[4]

ETV-TP is a potent inhibitor of the HBV polymerase, a multi-functional enzyme that is central to the virus's replication cycle.[2][3] ETV-TP competitively inhibits the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral polymerase.[2][5] This inhibition disrupts HBV replication at three critical stages:

-

Base Priming: Inhibition of the HBV polymerase's priming activity, the initial step in DNA synthesis.[2][4]

-

Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA template.[2][4]

-

Positive-Strand DNA Synthesis: Inhibiting the synthesis of the positive DNA strand.[2][4]

Upon incorporation into the growing viral DNA chain, Entecavir acts as a chain terminator.[2][3] Although it possesses a 3'-hydroxyl equivalent, steric hindrance from its carbocyclic structure prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA elongation.[6][7][8]

Signaling Pathway: Intracellular Activation and HBV Polymerase Inhibition

Caption: Intracellular activation of Entecavir and its inhibition of HBV polymerase.

Quantitative Data on Entecavir's Antiviral Activity

The potency of Entecavir has been quantified in numerous in vitro studies. The following tables summarize key data points regarding its efficacy against wild-type and resistant HBV strains, as well as its selectivity.

Table 1: In Vitro Antiviral Activity of Entecavir

| Virus Strain | Assay System | Parameter | Value | Reference |

| Wild-type HBV | HepG2 cells | EC₅₀ | 0.004 µM | [4] |

| Lamivudine-resistant HBV (rtL180M, rtM204V) | HepG2 cells | EC₅₀ | 0.026 µM (range 0.010–0.059 µM) | [4] |

| Wild-type HBV Polymerase | Recombinant enzyme assay | Kᵢ (for ETV-TP) | 0.0013 µM | [9] |

| Lamivudine-resistant HBV Polymerase | Recombinant enzyme assay | Kᵢ (for ETV-TP) | 0.009 µM | [10] |

EC₅₀ (50% effective concentration): The concentration of drug that inhibits 50% of viral replication. Kᵢ (Inhibition constant): The concentration of inhibitor required to produce 50% inhibition of an enzyme.

Table 2: Selectivity of Entecavir Triphosphate for Viral vs. Host Polymerases

| Polymerase | Type | Kᵢ Value (µM) | Reference |

| HBV Reverse Transcriptase | Viral | 0.0013 | [9] |

| Cellular DNA Polymerase α | Host | 18 to >160 | [4] |

| Cellular DNA Polymerase β | Host | 18 to >160 | [4] |

| Cellular DNA Polymerase δ | Host | 18 to >160 | [4] |

| Mitochondrial DNA Polymerase γ | Host | 18 to >160 | [4] |

The high Kᵢ values for host cellular and mitochondrial DNA polymerases demonstrate Entecavir's high selectivity for the viral polymerase, which contributes to its favorable safety profile.[3]

Experimental Protocols

The following provides a generalized methodology for determining the in vitro antiviral activity of compounds like Entecavir.

Protocol: HBV Cell Culture Susceptibility Assay

-

Cell Line: Human hepatoma HepG2 cells are commonly used as they support HBV replication upon transfection.

-

Transfection: HepG2 cells are transfected with a plasmid containing the HBV genome.

-

Drug Treatment: Following transfection, the cells are incubated in the presence of serial dilutions of the test compound (e.g., Entecavir).

-

Incubation: The cells are cultured for a defined period (e.g., 5 days) to allow for viral replication and release of virions into the supernatant.[9]

-

Quantification of Viral Replication:

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to an untreated control. The 50% effective concentration (EC₅₀) is then determined by plotting the percent inhibition against the drug concentration.[9][11]

Experimental Workflow Diagram

Caption: General workflow for an in vitro HBV antiviral susceptibility assay.

Clinical Implications and Resistance

Clinical trials have consistently demonstrated that Entecavir is highly effective in suppressing HBV DNA to undetectable levels in a majority of treatment-naïve patients.[12][13] A significant advantage of Entecavir is its high barrier to resistance.[14] The development of virologic resistance to Entecavir in treatment-naïve patients is rare and typically requires multiple mutations in the HBV polymerase gene.[7]

Conclusion

While this compound is a non-active precursor, its stereochemistry is pivotal for the potent and selective antiviral activity of its final product, Entecavir. Entecavir's mechanism of action is well-characterized, involving intracellular phosphorylation to its active triphosphate form, which then competitively inhibits all three functional domains of the HBV DNA polymerase. This leads to effective chain termination and suppression of viral replication. Its high potency, selectivity, and high barrier to resistance have established Entecavir as a cornerstone in the therapeutic management of chronic Hepatitis B. This guide provides the foundational technical details necessary for professionals engaged in antiviral research and drug development.

References

- 1. Entecavir - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]

- 3. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]

- 4. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]

- 5. Mechanism of action of Entecavir_Chemicalbook [chemicalbook.com]

- 6. Inhibition of hepatitis B virus polymerase by entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacies of entecavir against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Entecavir Exhibits Inhibitory Activity against Human Immunodeficiency Virus under Conditions of Reduced Viral Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Chiral Scaffold for Novel Therapeutics

For Immediate Release

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a versatile chiral building block and a key intermediate in the synthesis of the potent antiviral drug Entecavir, is poised for broader applications in drug discovery and development. This in-depth technical guide explores the untapped potential of this molecule, offering researchers and pharmaceutical scientists a roadmap for designing and synthesizing novel therapeutics based on its unique cyclopentene framework.

This compound (CAS No. 110567-21-0) is a well-established precursor to Entecavir, a cornerstone in the treatment of Hepatitis B virus (HBV) infection. Its inherent chirality and densely functionalized structure make it an attractive starting material for the stereoselective synthesis of a diverse range of carbocyclic nucleoside analogues and other complex molecules with therapeutic potential. This guide outlines promising research avenues, provides detailed experimental protocols for key transformations, and summarizes critical data to facilitate further investigation.

Core Properties and Synthesis

The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling and characterization.

| Property | Value |

| CAS Number | 110567-21-0 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Appearance | Pale Yellow Oil |

| Specific Rotation | +137.4° (c = 1 in pyridine)[1] |

A widely utilized synthetic route to this intermediate begins with the reaction of benzyl chloromethyl ether and sodium cyclopentadienide, followed by a stereoselective hydroboration-oxidation. This process, often employing chiral borane reagents, establishes the critical stereochemistry of the molecule.

Potential Research Areas and Derivatization Strategies

The true potential of this compound lies in its strategic functionalization to generate novel molecular entities. The presence of a hydroxyl group, a protected hydroxymethyl group, and a carbon-carbon double bond offers multiple handles for chemical modification.

Synthesis of Novel Carbocyclic Nucleoside Analogues

The most prominent application of this cyclopentene derivative is in the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their significant antiviral and anticancer activities.[2] By replacing the furanose oxygen of natural nucleosides with a methylene group, these analogues often exhibit enhanced metabolic stability.

Key Reactions:

-

Mitsunobu Reaction: The hydroxyl group can be stereoselectively inverted and coupled with various nucleobases (purines and pyrimidines) to introduce the heterocyclic component of the nucleoside analogue.

-

Alkene Functionalization: The double bond can be subjected to various transformations, such as epoxidation or dihydroxylation, to introduce further diversity and mimic the ribose moiety of natural nucleosides.

The synthesis of triazole-containing carbocyclic nucleosides from similar chiral cyclopentenol precursors has yielded compounds with potent antiviral activity against vaccinia virus (EC₅₀ = 0.4 µM) and moderate activity against cowpox and SARS-CoV.[3][4]

Exploration of Other Therapeutic Areas

Beyond antiviral applications, the cyclopentane scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active molecules.[5][6] Derivatization of this compound could lead to novel inhibitors of enzymes such as neuraminidase, which is a key target in influenza therapy.[5][6]

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures.

Materials:

-

Benzyl chloromethyl ether

-

Sodium cyclopentadienide solution

-

L-diisopinocampheylborane

-

Tetrahydrofuran (THF), anhydrous

-

N,N-dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) (30% solution)

Procedure:

-

To a solution of sodium cyclopentadienide in a mixture of THF and DMF at -40 °C, add benzyl chloromethyl ether dropwise.

-

After stirring for 15 minutes, the reaction mixture is treated with L-diisopinocampheylborane in THF at -10 °C and stirred for 48 hours.

-

The reaction is then quenched by the addition of sodium hydroxide solution, followed by the slow addition of hydrogen peroxide at 20 °C.

-

The mixture is stirred for 12 hours, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic transformations and potential research workflows.

Caption: Synthesis of the target molecule.

References

- 1. echemi.com [echemi.com]

- 2. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Systematic structure-based design and stereoselective synthesis of novel multisubstituted cyclopentane derivatives with potent antiinfluenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS number and supplier

An In-Depth Technical Guide to (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

This technical guide provides comprehensive information on this compound, a key intermediate in the synthesis of antiviral therapeutics.

Chemical Identity and Properties

This compound is a cyclopentene derivative crucial in the pharmaceutical industry.

-

Chemical Name: this compound

-

Synonyms: Entecavir inter-7, 1S,2R-2-[(Phenylmethoxy)methyl]-3-cyclo penten-1-ol, Entecavir hydrate intermediate[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale Yellow Oil | [1] |

| Density | 1.112 g/cm³ | [1] |

| Boiling Point | 318.906°C at 760 mmHg | [1] |

| Flash Point | 135.492°C | [1] |

| Refractive Index | 1.565 | [1] |

| Vapor Pressure | 0.0±0.7 mmHg at 25°C | [1] |

| Storage Conditions | -20°C Freezer | [5] |

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of Entecavir.[3] Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection. The stereochemistry of this compound is essential for the ultimate stereochemical configuration of the final active pharmaceutical ingredient.

Below is a simplified representation of its role in a synthetic pathway.

Caption: Simplified pathway showing the role of the title compound in Entecavir synthesis.

Representative Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of a cyclopentene intermediate, based on common organic synthesis techniques. This is a representative procedure and may require optimization for specific laboratory conditions.

Objective: To synthesize a protected cyclopentene derivative.

Materials:

-

Starting lactam (e.g., (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one)

-

Reducing agent (e.g., Lithium Aluminium Hydride)

-

Protecting group reagents (e.g., Benzyl bromide, Boc anhydride)

-

Appropriate solvents (e.g., Anhydrous THF, Methanol, Dichloromethane)

-

Catalysts (e.g., Palladium on carbon)

-

Reagents for purification (e.g., Silica gel, solvents for chromatography)

Procedure:

-

Reduction of the Lactam:

-

Dissolve the starting lactam in an anhydrous solvent like THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of the reducing agent (e.g., Lithium Aluminium Hydride in THF).

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

-

-

Protection of the Functional Groups:

-

Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane.

-

Add a base (e.g., triethylamine or pyridine).

-

Add the protecting group reagent (e.g., Benzyl bromide for hydroxyl and amino groups) dropwise at 0°C.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected cyclopentene derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

The following diagram illustrates a typical workflow for chemical synthesis and analysis.

References

- 1. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene CAS 110567-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | China | Manufacturer | Hebei Zhuanglai Chemical Trading Co Ltd [chemicalbook.com]

- 3. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene | 110567-21-0 [chemicalbook.com]

- 4. (1S, 2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

Stereochemistry of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The cyclopentene ring is a common scaffold in a multitude of biologically active molecules. The precise spatial arrangement of substituents on this five-membered ring dictates the molecule's interaction with biological targets. In the case of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, the cis relationship between the hydroxyl group at C1 and the benzyloxymethyl group at C2, along with the specific absolute configurations (1S, 2R), is a critical determinant for its successful application in the synthesis of Entecavir and other related antiviral compounds.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. It is important to note that some of these values are estimates and should be confirmed through experimental analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | |

| Molecular Weight | 204.26 g/mol | |

| CAS Number | 110567-21-0 | |

| Appearance | Pale yellow oil | |

| Density | 1.112 g/cm³ (estimate) | |

| Boiling Point | 318.9 °C at 760 mmHg (estimate) | |

| Specific Rotation [α]D | Not available |

Stereospecific Synthesis

The synthesis of this compound is a key challenge, requiring high stereocontrol to obtain the desired enantiomer. While a detailed, step-by-step experimental protocol is not publicly available, the general synthetic strategy involves the enantioselective functionalization of a cyclopentene precursor.

A plausible synthetic pathway, inferred from the synthesis of Entecavir, is outlined below. This workflow highlights the key transformations required to establish the desired stereocenters.

Caption: Proposed synthetic workflow for this compound.

Key Synthetic Steps (Hypothetical Protocol)

Based on established organometallic and asymmetric synthesis methodologies, a hypothetical protocol would involve:

-

Preparation of the Substituted Cyclopentadiene: Reaction of sodium cyclopentadienide with benzyloxymethyl chloride to introduce the benzyloxymethyl group onto the cyclopentadiene ring.

-

Asymmetric Hydroboration-Oxidation: This is the crucial stereochemistry-defining step. The use of a chiral borane reagent, such as a derivative of α-pinene (e.g., L-diisopinocampheylborane), would selectively add to one face of the double bond in the substituted cyclopentadiene. Subsequent oxidation of the borane intermediate with hydrogen peroxide and a base would yield the desired (1S,2R) alcohol.

-

Purification: Purification of the final product would likely involve column chromatography on silica gel to separate it from any diastereomeric byproducts and other impurities.

Note: This is a generalized protocol. The specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for high yield and stereoselectivity.

Role in Entecavir Synthesis

This compound serves as a key chiral precursor in the total synthesis of Entecavir. The subsequent steps in the synthesis build upon the stereochemistry established in this intermediate.

Caption: Simplified pathway from the title compound to Entecavir.

The stereocenters at C1 and C2 of the cyclopentene ring of the title compound directly correspond to crucial stereocenters in the final Entecavir molecule, highlighting the importance of its enantiopure synthesis.

Spectroscopic Characterization (Data Needed)

For the purpose of this guide, a table of expected NMR chemical shifts is provided based on analogous structures. These are predicted values and require experimental verification.

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃) | Predicted δ (ppm) | ¹³C NMR (CDCl₃) | Predicted δ (ppm) |

| H1 (CH-OH) | ~4.5 | C1 (CH-OH) | ~75 |

| H2 (CH-CH₂OBn) | ~2.8 | C2 (CH-CH₂OBn) | ~50 |

| H3, H4 (CH=CH) | ~5.8 | C3, C4 (CH=CH) | ~130 |

| H5 (CH₂) | ~2.2, 2.6 | C5 (CH₂) | ~40 |

| CH₂OBn | ~3.5 | CH₂OBn | ~72 |

| Ph-H | ~7.3 | Ph-C | ~127-138 |

| OH | Variable |

Conclusion and Future Outlook

This compound is a molecule of significant interest in medicinal chemistry due to its role as a precursor to important antiviral drugs. While its stereochemical importance is well-established, there is a notable lack of detailed, publicly accessible experimental data, particularly for its synthesis and spectroscopic characterization. Further research and publication in this area would be highly beneficial to the scientific community, facilitating advancements in the synthesis of carbocyclic nucleoside analogues and the development of novel therapeutics. The development of a robust and scalable stereoselective synthesis for this intermediate remains a key area of focus for process chemistry and drug development.

An In-depth Technical Guide to the Solubility of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene, a key intermediate in the synthesis of the antiviral drug Entecavir.[1] Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry, particularly in the context of pharmaceutical development. This document presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a logical workflow for its application in the synthesis of Entecavir.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| Appearance | Pale Yellow Oil |

| Density | 1.112 g/cm³[2] |

| Boiling Point | 318.906 °C at 760 mmHg[2] |

| Flash Point | 135.492 °C |

Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on available information and the chemical structure of the molecule, a qualitative and partially quantitative solubility profile can be summarized. The presence of a hydroxyl group and an ether linkage suggests that the molecule has both polar and non-polar characteristics, influencing its solubility.

| Solvent | Type | Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 17 mg/mL[3] |

| Chloroform | Non-polar | Soluble |

| Dichloromethane (DCM) | Non-polar | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in other polar aprotic solvents and chlorinated solvents. Its solubility in protic solvents like alcohols (e.g., ethanol, methanol) is likely to be moderate, while it is expected to have low solubility in non-polar hydrocarbon solvents and very low solubility in water.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The following is a detailed protocol for the determination of the equilibrium solubility of this compound, adapted from the widely recognized shake-flask method.

Objective: To determine the saturation solubility of the target compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or other form of agitation

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the compound.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant agitation speed within a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample by interpolation from the calibration curve. This concentration represents the equilibrium solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the determination was performed.

-

Logical Relationships and Workflows

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study and application of this compound.

Caption: Workflow for Solubility Determination.

Caption: Role in Entecavir Synthesis.

References

Methodological & Application

Application Notes and Protocols: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry, derived from the cyclopentene core, and the presence of strategically placed functional groups—a hydroxyl, a benzyloxymethyl ether, and a double bond—make it an ideal starting material for the stereoselective synthesis of a wide range of complex molecules, including carbocyclic nucleoside analogues and prostaglandins. This document provides detailed application notes and experimental protocols for the use of this chiral synthon in key synthetic transformations.

Key Applications

The strategic placement of functional groups on the cyclopentene ring allows for a variety of stereocontrolled manipulations, making this compound a cornerstone in the synthesis of high-value pharmaceutical compounds.

1. Synthesis of Carbocyclic Nucleosides: This chiral building block is a key intermediate in the synthesis of Entecavir, a potent antiviral drug used for the treatment of hepatitis B infection. The synthesis leverages the stereocenters of the cyclopentene ring to establish the required stereochemistry of the final drug molecule. The synthetic route involves a sequence of stereoselective reactions, including epoxidation, ether formation, and nucleobase installation.

2. Diastereoselective Reactions: The existing stereocenters in this compound direct the stereochemical outcome of subsequent reactions. For instance, epoxidation of the double bond typically occurs on the face opposite to the existing substituents, leading to the formation of a single diastereomer of the epoxide. This diastereoselectivity is crucial for controlling the overall stereochemistry of the target molecule.

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in asymmetric synthesis.

Protocol 1: Synthesis of an Entecavir Intermediate

This protocol outlines the initial steps in the synthesis of an intermediate for Entecavir, starting from this compound. The process involves a sequence of epoxidation, benzylation of the hydroxyl group, and subsequent ring-opening of the epoxide.[1]

Experimental Workflow:

Caption: Synthetic pathway to an Entecavir intermediate.

Step 1: Diastereoselective Epoxidation

-

Reagents: this compound, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Procedure: To a solution of this compound in DCM at 0 °C, a solution of m-CPBA in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Benzyl Protection of the Hydroxyl Group

-

Reagents: The crude epoxide from Step 1, Benzyl bromide (BnBr), Sodium hydride (NaH), Tetrahydrofuran (THF).

-

Procedure: To a suspension of NaH in anhydrous THF at 0 °C, a solution of the crude epoxide in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C, followed by the dropwise addition of benzyl bromide. The reaction mixture is then stirred at room temperature for 16 hours. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Step 3: Epoxide Ring-Opening

-

Procedure: The protected epoxide is then subjected to a nucleophilic ring-opening reaction to install the purine nucleobase, a key step in the formation of the carbocyclic nucleoside core of Entecavir. This is typically achieved using a protected guanine derivative under basic conditions.

Quantitative Data for Entecavir Intermediate Synthesis:

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Epoxidation | >95 | >99:1 |

| 2 | Benzyl Protection | ~90 | - |

| 3 | Ring-Opening | ~85 | - |

Note: Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and scale.

Protocol 2: Mitsunobu Reaction for Nucleoside Synthesis

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including the installation of nucleobases in the synthesis of nucleoside analogues. This protocol provides a general procedure for the Mitsunobu reaction on this compound.

Reaction Scheme:

Caption: General scheme for Mitsunobu reaction.

-

Reagents: this compound, Protected nucleobase (e.g., N-benzoyl-adenine), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

-

Procedure: To a solution of this compound, the protected nucleobase, and triphenylphosphine in anhydrous THF at 0 °C, DIAD is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12-16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired nucleoside analogue.

Quantitative Data for a Representative Mitsunobu Reaction:

| Nucleophile (Protected Nucleobase) | Product | Yield (%) | Stereochemistry |

| N-Benzoyl-adenine | N-9 Substituted Adenine Analogue | 75-85 | Inversion of configuration at C1 |

Conclusion

This compound is a highly valuable chiral building block for the asymmetric synthesis of complex and biologically active molecules. Its utility is demonstrated in the efficient and stereocontrolled synthesis of carbocyclic nucleosides like Entecavir. The protocols provided herein offer a glimpse into the practical applications of this versatile synthon, highlighting its importance in modern synthetic organic chemistry and drug development. Researchers can leverage the inherent chirality and functionality of this molecule to design and execute elegant and efficient synthetic strategies towards novel therapeutic agents.

References

experimental protocol for the synthesis of carbocyclic nucleosides using (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of carbocyclic nucleosides, utilizing the chiral building block (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene. The described methodology follows a convergent synthetic strategy, which is highly adaptable for the preparation of a variety of purine and pyrimidine-based carbocyclic nucleosides.

Introduction

Carbocyclic nucleosides are a class of nucleoside analogs in which the furanose oxygen atom of the sugar moiety is replaced by a methylene group. This structural modification confers increased metabolic stability against enzymatic cleavage by phosphorylases and hydrolases, while often retaining the biological activity of their natural counterparts. Consequently, they are important targets in the development of antiviral and anticancer agents. The key starting material, this compound, provides a versatile scaffold for the stereoselective synthesis of these compounds. The general synthetic approach involves three main stages: stereoselective glycosylation to introduce the nucleobase, potential modification of the nucleobase, and final deprotection.

Overall Synthetic Workflow

The synthesis follows a convergent path, beginning with the stereoselective coupling of the cyclopentenol starting material with a suitable nucleobase via a Mitsunobu reaction. This is followed by functional group manipulations on the nucleobase, if required, and a final deprotection step to yield the target carbocyclic nucleoside.

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a carbocyclic adenosine analog as a representative example.

Step 1: Mitsunobu Reaction for Glycosylation

This step couples the cyclopentenol with 6-chloropurine. The reaction proceeds with an inversion of configuration at the C1 position of the cyclopentene ring.

Table 1: Reagents and Conditions for Mitsunobu Reaction

| Reagent/Parameter | Molar Equivalence | Amount (for 1 mmol scale) | Notes |

| This compound | 1.0 | 204.3 mg | Starting Material |

| 6-Chloropurine | 1.2 | 185.5 mg | Nucleobase |

| Triphenylphosphine (PPh₃) | 1.5 | 393.4 mg | Reagent |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 0.29 mL | Reagent |

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | Solvent |

| Temperature | - | 0 °C to Room Temp. | Reaction Condition |

| Reaction Time | - | 12-24 hours | Reaction Condition |

Protocol:

-

To a stirred solution of this compound and 6-chloropurine in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine.

-

Slowly add DIAD dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected carbocyclic nucleoside, 6-chloro-9-((1R,4S)-4-(benzyloxymethyl)-2-cyclopenten-1-yl)-9H-purine.

Step 2: Nucleobase Modification (Amination)

This step converts the 6-chloro substituent on the purine ring to an amino group, forming the adenine base.

Table 2: Reagents and Conditions for Amination

| Reagent/Parameter | Molar Equivalence | Amount (for 1 mmol scale) | Notes |

| Protected 6-Chloropurine Nucleoside | 1.0 | 340.8 mg | Starting Material |

| Ammonia in Methanol (7N solution) | Excess | 20 mL | Reagent/Solvent |

| Temperature | - | 100 °C | Reaction Condition |

| Reaction Time | - | 12 hours | Reaction Condition |

Protocol:

-

Dissolve the protected 6-chloropurine nucleoside in a 7N solution of ammonia in methanol in a sealed tube or a pressure vessel.

-

Heat the mixture at 100 °C for 12 hours.

-

Cool the reaction vessel to room temperature and carefully vent.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to obtain the protected carbocyclic adenosine analog.

Step 3: Deprotection

The final step involves the removal of the benzyl protecting group from the hydroxymethyl side chain via catalytic hydrogenolysis to yield the target carbocyclic nucleoside.

Table 3: Reagents and Conditions for Deprotection

| Reagent/Parameter | Molar Equivalence | Amount (for 1 mmol scale) | Notes |

| Protected Carbocyclic Adenosine Analog | 1.0 | 321.4 mg | Starting Material |

| Palladium on Carbon (10 wt. %) | Catalytic | 32 mg | Catalyst |

| Hydrogen Gas (H₂) | Excess | 1 atm (balloon) | Reagent |

| Methanol | - | 15 mL | Solvent |

| Temperature | - | Room Temp. | Reaction Condition |

| Reaction Time | - | 4-8 hours | Reaction Condition |

Protocol:

-

Dissolve the protected carbocyclic adenosine analog in methanol.

-

Add 10% palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final carbocyclic nucleoside. Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

Table 4: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction Type | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Mitsunobu Reaction | This compound | PPh₃, DIAD, 6-Chloropurine | 6-Chloro-9-((1R,4S)-4-(benzyloxymethyl)-2-cyclopenten-1-yl)-9H-purine | 60-80 |

| 2 | Amination | Protected 6-Chloropurine Nucleoside | NH₃ in MeOH | Protected Carbocyclic Adenosine Analog | 85-95 |

| 3 | Hydrogenolysis | Protected Carbocyclic Adenosine Analog | H₂, Pd/C | Carbocyclic Adenosine | 90-99 |

Note: Expected yields are typical for these types of reactions and may vary depending on the specific substrate and reaction conditions.

Logical Relationships in Stereochemistry

The stereochemistry of the final product is controlled by the stereochemistry of the starting material and the mechanism of the key glycosylation reaction.

Caption: Stereochemical outcome of the Mitsunobu reaction.

Application Notes and Protocols: (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene as a Chiral Building Block for Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their synthesis has been a significant focus of research due to their therapeutic potential. A key strategy in the stereocontrolled synthesis of prostaglandins is the use of chiral building blocks that provide the necessary stereochemistry for the cyclopentane core. (1S,2R)-2-(Benzyloxymethyl)-1-hydroxy-3-cyclopentene is a versatile chiral precursor for the synthesis of various prostaglandins, offering a strategic starting point for the construction of the complex molecular architecture of these molecules. This document provides detailed application notes and protocols for the utilization of this building block in the synthesis of prostaglandins, primarily through the well-established Corey lactone intermediate.

Synthetic Strategy Overview

The overall synthetic strategy involves a four-stage process, beginning with the stereoselective epoxidation of the starting material, followed by the regioselective opening of the epoxide to introduce the ω-side chain. The resulting diol is then converted to the pivotal Corey lactone, which is subsequently elaborated to the target prostaglandin through the introduction of the α-side chain via a Wittig reaction.

Caption: Overall synthetic pathway from the chiral building block to prostaglandins.

Stage 1: Stereoselective Epoxidation

The initial step involves the stereoselective epoxidation of the double bond in this compound. The existing hydroxyl group directs the epoxidation to occur on the same face of the cyclopentene ring, leading to the formation of a single stereoisomer of the epoxide. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used reagent for this transformation.

Quantitative Data

| Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| (1S,2R,3R,4R)-3-(Benzyloxymethyl)-5-oxabicyclo[2.1.0]pentan-2-ol | m-CPBA | Dichloromethane | 0 to rt | 2-4 | >95 | >99:1 |

Experimental Protocol

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-